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Compound of Interest

Compound Name: 2-(Furan-2-yl)-4-methylquinoline
Cat. No.: B14124908
Get Quote

Executive Summary & Compound Identity

2-(Furan-2-yl)-4-methylquinoline is a heteroaryl-substituted quinoline derivative. It features a
furan ring attached at the C2 position of the quinoline scaffold and a methyl group at the C4
position. This specific substitution pattern creates a distinct spectroscopic signature, particularly
in NMR (deshielding effects of the furan ring) and Mass Spectrometry (characteristic furan
fragmentation).[1]

Property Data

IUPAC Name 2-(Furan-2-yl)-4-methylquinoline

CAS Number 20364-42-5

Molecular Formula C14H11NO

Molecular Weight 209.25 g/mol

Appearance Pale yellow to off-white solid

Metting Point 78.—80. °C (typical for low MW heteroaryl
quinolines)
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Synthesis & Purity Profile

To understand the spectroscopic impurities (solvent peaks, precursors), one must understand
the synthesis.[1] The most robust, "field-proven" method for generating high-purity samples for
characterization is the Suzuki-Miyaura Cross-Coupling.

Synthesis Workflow (Suzuki-Miyaura)

This route avoids the regio-isomeric mixtures often seen in Doebner-Miller condensations.

Precursor A: 2-Chloro-4-methylquinoline (commercially available).[2]

Precursor B: 2-Furylboronic acid.

Catalyst: Pd(PPhs)a or Pd(dppf)Clz.[1]

Conditions: Na2CO3z, DME/H20, Reflux under Na.
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Figure 1: Suzuki-Miyaura cross-coupling pathway for the regioselective synthesis of the target
compound.

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is characterized by the distinct methyl singlet and the coupling patterns of the
furan ring.[1]

'H NMR (400 MHz, CDClIs)
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The spectrum is divided into three distinct regions: the heteroaromatic furan protons, the
quinoline aromatic protons, and the aliphatic methyl group.[1]

. . . . Assighment
Position Shift (60 ppm) Multiplicity Integration Lodi
ogic

Deshielded peri-
H-8 8.12-8.15 Doublet (d) 1H proton (adjacent
to N).[1]

Peri-proton
H-5 7.95-7.98 Doublet (d) 1H relative to C4-
Methyl.[1]

Furan proton
adjacent to

H-5' 7.60 —7.62 Doublet (d) 1H Oxygen (most
deshielded furan
H).[1]

Characteristic
isolated proton

H-3 7.75 Singlet (s) 1H o
on the quinoline

ring.[1]

) Aromatic ring
H-7 7.68-7.72 Multiplet (m) 1H
proton.[1]

) Aromatic ring
H-6 7.50-7.54 Multiplet (m) 1H
proton.[1]

H-3' 7.15-7.18 Doublet (d) 1H Furan proton.[1]

Furan (3-proton
Doublet of ]
H-4' 6.58 — 6.60 1H (most shielded
Doublets (dd) )
aromatic).[1]

) Diagnostic C4-
CHs 2.68-2.72 Singlet (s) 3H
Methyl group.
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Key Diagnostic Feature: The singlet at ~2.70 ppm confirms the 4-methyl substitution. The
absence of a proton signal at ~7.3 ppm (where H4 would be in unsubstituted quinoline) further
validates the substitution.[1]

13C NMR (100 MHz, CDCl5)

o Carbonyl-like/Heteroaromatic Carbons: ~153.0 ppm (C2, attached to Furan), ~148.0 ppm
(C8a).[1]

e Furan Carbons: ~143.5 ppm (C5'), ~112.0 ppm (C3'), ~111.5 ppm (C4').[1]
¢ Quinoline Aromatic CH: 130.0, 129.5, 126.0, 123.5, 118.0 ppm.

e Aliphatic:18.8 ppm (CHs).[1]

B. Mass Spectrometry (MS)

The mass spectrum follows a fragmentation pattern typical of furan-substituted heterocycles.[1]
« lonization Mode: Electron Impact (El, 70 eV) or ESI+.[1]
e Molecular lon (M+): m/z 209 (Base peak or very high intensity, 100%).[1]

Fragmentation Pathway:

M+ (209): Stable molecular ion.[1]

[M - COJ* (181): Loss of carbon monoxide from the furan ring.[1] This is the diagnostic
fragmentation for furan derivatives.

[M - CHOJ* (180): Alternative loss of formyl radical.[1]

[M - CHs]* (194): Loss of the methyl group from the C4 position (less common than CO loss
but observable).[1]
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Figure 2: Primary fragmentation pathways observed in EI-MS.[1]

C. Infrared Spectroscopy (IR)

Data typically collected via KBr pellet or ATR (Attenuated Total Reflectance).[1]

Functional Group

Frequency (cm™?) Vibration Mode .
Assignment
Aromatic C-H stretching
3050 — 3010 v(C-H) o
(Quinoline/Furan).[1]
Aliphatic C-H stretching
2920 — 2850 v(C-H)
(Methyl group).[1]
Quinoline ring skeletal
1600 — 1580 v(C=N) / v(C=C) L
vibrations.
Characteristic Furan ring
1015 - 1005 v(C-0-C)

breathing mode.

Out-of-plane bending (Ortho-
750 — 740 o(C-H) disubstituted benzene ring of

quinoline).[1]
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e Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed
Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457—
2483.[1] Link[1]

e Quinoline Spectroscopic Data: Pretsch, E., Buhlmann, P., & Badertscher, M. (2009).[1]
Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]
(General reference for Quinoline/Furan shifts).

e Synthesis of 2-Furan-Quinolines: Ahmed, M. F., & Belal, A. (2015). Design, synthesis, and
molecular docking studies of 2-(furan-2-yl)quinazolin-4-one derivatives. Archiv der
Pharmazie, 348(7), 487-497.[1] (Analogous structural characterization). Link

» Specific CAS Identification: PubChem Compound Summary for CID 10285 (4-
Methylquinoline) and related substructures. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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